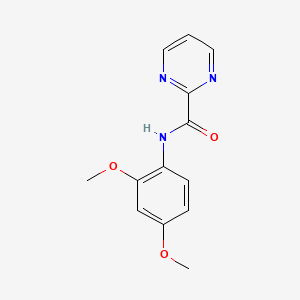

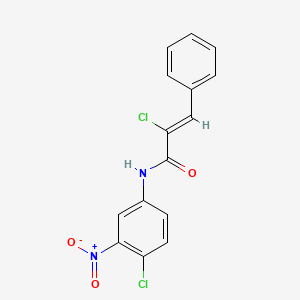

![molecular formula C14H17N3O2 B5505654 N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)

N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline involves various chemical reactions aiming to combine different molecular fragments. Specifically, synthesis methods include one-pot reactions and domino protocols, which allow for the efficient construction of the oxadiazole ring, a core structure in these types of compounds. For example, the intramolecular decarboxylative coupling has been utilized to form anilines derivatives, highlighting the diversity of synthetic routes available for creating complex structures like the one (Xu et al., 2015; Qian et al., 2020).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by X-ray diffraction methods, providing detailed insight into the arrangement of atoms and the overall geometry of the molecule. The core oxadiazole ring typically exhibits a planar structure, contributing to the compound's electronic properties and reactivity. Intramolecular interactions, such as hydrogen bonding, play a significant role in stabilizing these structures (Tarasenko et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are diverse, including electrosynthesis and copper-catalyzed domino reactions. These procedures enable the formation of various functional groups and the construction of complex molecular architectures. The chemical properties of these compounds, such as reactivity and stability, are influenced by their distinct structural attributes, including the presence of the oxadiazole ring (Qian et al., 2020; Xu et al., 2015).

Applications De Recherche Scientifique

Fluorescence Spectroscopy

- Study on Fluorescence Spectra of Amines : Research by Suppan and Guerry-Butty (1985) indicates that the shifts in the fluorescence spectra of aniline and its derivatives in various solvent mixtures are influenced by the molecular volumes of the amines rather than their excited-state hydrogen-bonding properties (Suppan & Guerry-Butty, 1985).

Chemical Synthesis and Conformational Studies

- Synthesis of Disulfide-Containing Aniline and Copolymerization : Cho et al. (2001) synthesized a novel disulfide-containing aniline derivative, which showed distinctive reductive and oxidative potentials, indicating potential applications in polymer chemistry (Cho, Sato, Takeoka, & Tsuchida, 2001).

Materials Science and Polymer Applications

- Electrospun Functionalized Polyaniline Copolymer : Gizdavic-Nikolaidis et al. (2010) explored nanofibrous blends of HCl-doped poly(aniline-co-3-aminobenzoic acid) with poly(lactic acid), which showed promise for applications in tissue engineering and functional wound dressings (Gizdavic-Nikolaidis, Ray, Bennett, Easteal, & Cooney, 2010).

Optical and Electronic Properties

- Charge-Transfer Chromophores for Electronic Applications : Chen et al. (2011) studied donor-substituted N,N-dimethyl-aniline derivatives and their reaction with electron-accepting molecules, revealing significant insights into intramolecular charge-transfer interactions, which could be useful in developing electronic materials (Chen, Li, Liu, Yang, & Li, 2011).

Pharmaceutical and Biological Applications

- Synthesis and Biological Evaluation of Oxadiazole Derivatives : Kavitha, Kannan, and Gnanavel (2016) synthesized a series of 1,3,4-oxadiazole derivatives with aniline substituents and evaluated their potential antidiabetic, anti-inflammatory, and anticancer activities (Kavitha, Kannan, & Gnanavel, 2016).

Novel Synthesis Techniques

- Automated Serendipity with Continuous-Flow Reactors : Amara et al. (2015) demonstrated a self-optimizing approach for the continuous reaction of aniline and other compounds in supercritical CO2, leading to the formation of methylated anilines and other derivatives, highlighting innovative synthesis techniques (Amara, Streng, Skilton, Jin, George, & Poliakoff, 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N,N-dimethyl-3-[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-17(2)12-5-3-4-10(8-12)14-15-13(16-19-14)11-6-7-18-9-11/h3-5,8,11H,6-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDVMXIHHWRUNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C2=NC(=NO2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505594.png)

![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)

![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5505620.png)

![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)

![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)

![methyl 4-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate](/img/structure/B5505644.png)

![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)

![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5505649.png)

![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)